4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of cyclohexene, pyridine, and triazole moieties
Properties
Molecular Formula |
C15H18N4S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H18N4S/c20-15-18-17-14(13-6-9-16-10-7-13)19(15)11-8-12-4-2-1-3-5-12/h4,6-7,9-10H,1-3,5,8,11H2,(H,18,20) |
InChI Key |
COKDYECHRNXODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=NNC2=S)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-thiol Core
The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives. A common method involves reacting hydrazine hydrate with carbon disulfide under basic conditions to form potassium hydrazinecarbodithioate, which is subsequently cyclized with hydrazine derivatives. For example:
Modifications at this stage influence the substitution pattern at the 4- and 5-positions.
Introduction of the Pyridin-4-yl Group
The pyridin-4-yl moiety is introduced at the 5-position through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling using pyridin-4-ylboronic acid has been reported for analogous triazole systems. For instance:
Yields for this step typically range between 65–80% under optimized conditions.
Alkylation with 2-(Cyclohex-1-en-1-yl)ethyl Group
The final step involves alkylation of the triazole’s 4-position with 2-(cyclohex-1-en-1-yl)ethyl bromide. This reaction is performed in anhydrous DMF or THF using a base such as potassium carbonate to deprotonate the triazole nitrogen:
Reaction temperatures of 60–80°C for 12–24 hours are typical, with yields averaging 50–65%.
Optimization Parameters and Challenges
Reaction Solvent and Temperature
Purification Techniques
Crude products often require column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. The compound’s solubility in polar aprotic solvents complicates isolation, necessitating iterative crystallization.
Analytical Characterization
Key spectroscopic data for the target compound include:
-
H NMR (400 MHz, DMSO-): δ 8.50 (d, Hz, 2H, pyridine-H), 7.35 (d, Hz, 2H, pyridine-H), 5.45 (m, 1H, cyclohexenyl-H), 4.20 (t, Hz, 2H, N-CH), 2.75–2.60 (m, 2H, CH-cyclohexenyl), 2.10–1.85 (m, 4H, cyclohexenyl), 1.70–1.50 (m, 4H, cyclohexenyl).
-
HRMS : Calculated for CHNS [M+H]: 287.1325; Found: 287.1328.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Alkylation Reactions
The thiol (-SH) group undergoes alkylation under basic conditions. In a study using analogous triazole-thiols, reaction with 1-bromopentane or 2-chloroacetamid in methanol containing NaOH yielded S-alkylated derivatives at 60–80°C (Fig. 1A) . For example:
Reaction conditions :
-
Reagent : 1-bromopentane (1.1 eq)
-
Base : NaOH (0.4 g in 50 mL methanol)
-
Temperature : 60°C, 8 h
Similar reactivity is observed with ethyl chloroacetate, producing thioether-linked esters (e.g., ethyl 2-((triazolyl)thio)acetate) .
Nucleophilic Substitution
The thiol group acts as a nucleophile in SN2 reactions. A crystal structure study demonstrated its reaction with 2-chloroacetonitrile:
Reaction :
-
Product : 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile
-
Key structural feature : C–S bond length = 1.80 Å; C–N (cyano) = 1.130 Å
Reduction
Catalytic hydrogenation (H, Pd/C) selectively reduces the cyclohexene moiety to cyclohexane without affecting the triazole or pyridine rings.
Coordination Chemistry
The thiol and pyridine groups enable metal coordination. For example, Zn(II) frameworks form via:
Comparative Reactivity of Structural Analogues
The reactivity varies with substituents, as shown below:
| Compound | Thiol Reactivity | Pyridine Participation | Cyclohexene Stability |
|---|---|---|---|
| 4-Ethyl-5-pyridin-4-yl derivative | High | Moderate | N/A |
| 4-Allyl-5-pyridin-4-yl derivative | Moderate | High | Low (allyl migration) |
| Target compound | High | High | Moderate |
Thiol-Alkylation Mechanism
-
Deprotonation of -SH by NaOH to form thiolate (-S).
-
Nucleophilic attack on alkyl halide (e.g., 1-bromopentane).
Zinc Coordination Pathway
-
Thiol deprotonation and binding to Zn.
-
Pyridine nitrogen coordinates to adjacent metal center.
Stability Under Reaction Conditions
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study on similar compounds demonstrated that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed significant activity against various bacterial strains and fungi . The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways.
Case Study:
A recent investigation synthesized several triazole derivatives and tested their antimicrobial efficacy using agar-well diffusion methods. Some compounds displayed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .
Antifungal Properties
Triazoles are commonly used in antifungal treatments due to their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The compound may share this property, making it a candidate for further antifungal research.
Case Study:
In a comparative study of various triazoles, derivatives similar to 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exhibited significant antifungal activity against Candida species . This highlights the potential for clinical applications in treating fungal infections.
Pesticidal Properties
Triazole compounds have been explored as effective pesticides due to their ability to disrupt fungal growth in crops. The efficacy of these compounds can lead to reduced reliance on traditional fungicides, promoting sustainable agricultural practices.
Case Study:
Research has shown that certain triazole derivatives can effectively control plant pathogens while exhibiting low toxicity to non-target organisms . This dual benefit positions triazoles as valuable tools in integrated pest management strategies.
Anti-inflammatory Effects
Some studies suggest that triazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Study:
In vitro studies have indicated that certain triazole compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in developing anti-inflammatory medications . Further research is needed to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol shares similarities with other triazole derivatives, such as 1,2,4-triazole-3-thiol and its substituted analogs.
- Compounds like this compound are also related to pyridine derivatives and cyclohexene-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-(2-(Cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.4 g/mol . The structure features a triazole ring which is pivotal in mediating various biological interactions due to its ability to form hydrogen bonds and mimic peptide bonds.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of melanoma and breast cancer cells. In a study assessing similar triazole compounds, it was found that they could effectively induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study:
A specific derivative demonstrated an IC50 value of 13.96 µM against cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of triazoles have been well-documented. The compound has shown effectiveness against a range of bacteria and fungi. For example, related triazole derivatives have been tested against E. coli, Bacillus subtilis, and Staphylococcus aureus, with some exhibiting MIC values as low as 5 µg/mL , comparable to established antibiotics like ceftriaxone .
Table 1: Antimicrobial Activity of Triazole Derivatives
Anti-inflammatory Activity
Triazole derivatives have also been noted for their anti-inflammatory properties. Studies show that compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells . This suggests their potential use in treating inflammatory conditions.
The biological activity of triazole compounds is often attributed to their ability to interact with biological macromolecules:
- Binding Affinity: The triazole ring can act as a hydrogen bond acceptor or donor, enhancing binding to target proteins.
- Enzyme Inhibition: Some derivatives inhibit enzymes critical for cancer cell metabolism and pathogen survival.
Q & A
Q. What are the optimal synthetic routes for 4-(2-(cyclohex-1-en-1-yl)ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how can purity be validated?
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate by reacting pyridine-4-carboxylic acid derivatives with thiosemicarbazide in basic media .
- Step 2 : Cyclization under reflux conditions (e.g., ethanol or DMF) to form the triazole-thiol core. Substituents like cyclohexenyl ethyl groups are introduced via alkylation or nucleophilic substitution .
- Validation : Purity is confirmed via elemental analysis (C, H, N, S content), ¹H-NMR (e.g., pyridyl proton signals at δ 8.5–9.0 ppm), and LC-MS (to detect molecular ion peaks and rule out byproducts) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- ¹H-NMR/¹³C-NMR : Assign signals for pyridyl protons (δ ~8.5 ppm), cyclohexenyl protons (δ ~5.5–6.0 ppm for olefinic H), and thiol protons (may appear as a broad singlet at δ ~3.5–4.0 ppm if deprotonated) .
- FT-IR : Confirm the presence of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly if the compound exhibits polymorphism .
Q. How can researchers screen the biological activity of this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or antifungal assays (e.g., against Candida spp.).
- Enzyme inhibition : Use fluorometric or colorimetric assays to evaluate inhibition of kinases, acetylcholinesterase, or cytochrome P450 enzymes, leveraging the compound’s pyridyl and triazole motifs for target binding .
- Preliminary cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. What computational strategies are effective for predicting target interactions and ADME properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on hydrogen bonds between the triazole-thiol group and catalytic residues (e.g., Asp831 in EGFR) .
- ADME prediction : Tools like SwissADME or QikProp predict bioavailability (%HIA >80% if LogP <5) and metabolic stability (CYP450 interactions via the pyridyl group) .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How can synthetic challenges, such as low yields in alkylation steps, be addressed?
- Reaction optimization : Use polar aprotic solvents (DMF or DMSO) with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Protecting groups : Temporarily protect the thiol moiety with trityl groups to prevent disulfide formation during alkylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 6 hr conventional heating) and improve yields by 15–20% .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference).
- Structural analogs : Compare activity trends with derivatives (e.g., replacing cyclohexenyl with phenyl groups) to identify pharmacophores .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., bacterial strain variability) .
Q. What advanced techniques are recommended for studying reaction mechanisms in triazole-thiol synthesis?
- Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., cyclization vs. alkylation) .
- In situ NMR monitoring : Track intermediate formation in real time (e.g., hydrazinecarbothioamide → triazole-thiol conversion) .
- Mass spectrometry imaging (MSI) : Map spatial distribution of intermediates in solid-phase reactions .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the thiol group with a methylsulfonyl (-SO₂Me) to reduce glutathione conjugation .
- Prodrug strategies : Convert the thiol to a disulfide prodrug activated under reducing conditions (e.g., in tumor microenvironments) .
- SAR studies : Systematically modify the cyclohexenyl ethyl chain (e.g., saturation to cyclohexyl) and measure effects on LogD and IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
